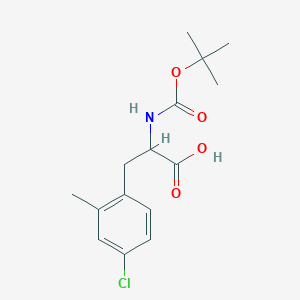
Boc-4-chloro-2-methyl-DL-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-4-chloro-2-methyl-DL-phenylalanine typically involves the protection of the amino group of 4-chloro-2-methyl-DL-phenylalanine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions
Boc-4-chloro-2-methyl-DL-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The major product is 4-chloro-2-methyl-DL-phenylalanine.
科学的研究の応用
Boc-4-chloro-2-methyl-DL-phenylalanine is used in various scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.
Biological Studies: It is used to study enzyme-substrate interactions and protein folding.
作用機序
The mechanism of action of Boc-4-chloro-2-methyl-DL-phenylalanine involves its incorporation into peptides and proteins. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide or protein is synthesized, the Boc group can be removed to yield the free amine .
類似化合物との比較
Similar Compounds
Boc-phenylalanine: Similar structure but lacks the chloro and methyl groups.
Boc-4-chloro-phenylalanine: Similar structure but lacks the methyl group.
Boc-2-methyl-phenylalanine: Similar structure but lacks the chloro group.
Uniqueness
Boc-4-chloro-2-methyl-DL-phenylalanine is unique due to the presence of both chloro and methyl groups, which can influence its reactivity and interactions in peptide synthesis .
特性
CAS番号 |
853680-24-7 |
|---|---|
分子式 |
C15H20ClNO4 |
分子量 |
313.77 g/mol |
IUPAC名 |
3-(4-chloro-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20ClNO4/c1-9-7-11(16)6-5-10(9)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19) |
InChIキー |
AIDMNMJGXULKBL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)CC(C(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-benzyloxy-phenoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8506615.png)
![3-Fluoro-7-methylbenzo[b]thiophene](/img/structure/B8506623.png)
![Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-](/img/structure/B8506624.png)










